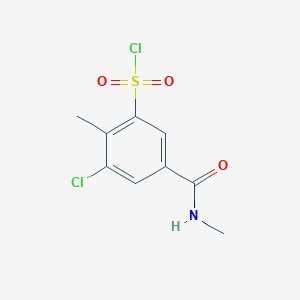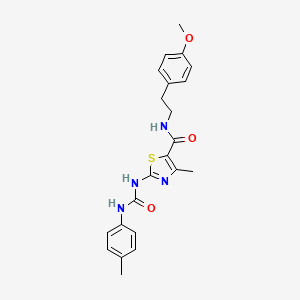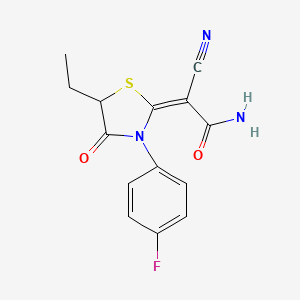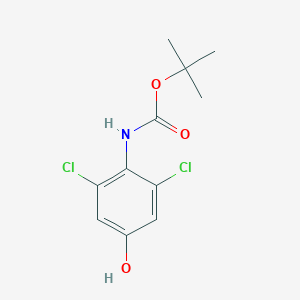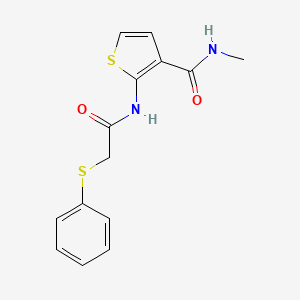![molecular formula C14H16N4O4S B2486647 2-メトキシ-5-{4H,5H,6H,7H-ピラゾロ[1,5-a]ピラジン-5-スルホニル}ベンズアミド CAS No. 2034593-43-4](/img/structure/B2486647.png)
2-メトキシ-5-{4H,5H,6H,7H-ピラゾロ[1,5-a]ピラジン-5-スルホニル}ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Several studies have detailed the synthesis of closely related pyrazole derivatives, highlighting methods that may be applicable to the synthesis of the compound . For example, substituted pyrazole derivatives have been prepared from various starting materials, involving reactions with methylhydrazine or phenylhydrazine, and employing acetyl chloride for acetylation to yield N-acetyl analogues. Such methods underline the versatility in synthesizing pyrazole-containing compounds, which could potentially be adapted for the specific compound you are interested in (Abdulla et al., 2013; Abdulla et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic methods, including IR, NMR, and X-ray diffraction analysis. These techniques provide detailed information on the spatial structure of the compounds, which is critical for understanding their chemical behavior and potential applications (Jiang et al., 2012).
Chemical Reactions and Properties
Research has explored the reactions of pyrazoline derivatives with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives, offering insights into the chemical reactivity of these compounds. The structure assignments based on chemical and spectroscopic evidence provide a basis for understanding the chemical properties of similar compounds (Abdulla et al., 2013).
Physical Properties Analysis
Studies on related compounds have included analysis of their absorption and fluorescence spectral characteristics, which are influenced by the substituents in the pyrazole moiety and solvent polarity. These findings are important for understanding the physical properties of pyrazole-containing compounds and their potential applications in materials science (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity and potential for forming intramolecular hydrogen bonds, have been explored. These studies provide valuable information on the behavior of pyrazole derivatives under various chemical conditions, which could be relevant for the synthesis and application of the compound you are interested in (Ivachtchenko et al., 2011).
科学的研究の応用
有機合成中間体
この化合物は、ホウ酸塩とスルホンアミド基を持つ有機中間体です . これは、求核置換反応とアミド化反応によって合成できます . このことは、この化合物を他の複雑な有機化合物の合成において貴重な構成要素にします。
医薬品合成
ホウ酸化合物(この化合物が含まれる)は、通常、医薬品の有機合成におけるジオールの保護に使用されます . それらは、アミノ酸の不斉合成、ディールス・アルダー反応、鈴木カップリング反応に利用されます .
酵素阻害剤
医薬品応用研究では、ホウ酸化合物は通常、酵素阻害剤または特定のリガンド薬として使用されます . それらは、腫瘍や微生物感染症の治療において潜在的な用途を持っています .
抗癌剤
ホウ酸化合物は、抗癌剤の治療にも使用できます . これは、腫瘍学と癌治療研究において潜在的な用途を開きます。
蛍光プローブ
ホウ酸化合物は、過酸化水素、糖、銅とフッ化物イオン、カテコールアミンを識別するための蛍光プローブとしても使用できます . このため、さまざまな分析化学アプリケーションで有用です。
薬物キャリア
ボロン酸エステル結合は、刺激応答性薬物キャリアの構築に広く使用されています . これらのキャリアは、抗癌剤をロードするだけでなく、インスリンや遺伝子も送達できます . 薬物は、共有結合または非共有結合相互作用によってキャリアにロードされ、さまざまな環境におけるボロン酸エステル結合の形成と破壊を使用して、制御された薬物放出を実現します .
負のアロステリックモジュレーター
この化合物は、代謝型グルタミン酸受容体サブタイプ2(「mGluR2」)の負のアロステリックモジュレーター(NAM)として同定されています . これは、神経科学と薬理学において潜在的な用途を示唆しています。
酸化研究
この化合物は、6,7-ジヒドロピラゾロ[1,5-a]ピリミジンファミリーの一部であり、空気酸化を受ける可能性があります . これは、酸化反応とそのメカニズムに関する研究の潜在的な候補になります .
作用機序
Target of Action
The primary target of this compound, also known as 5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to the neurotransmitter glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means it binds to a site on the receptor that is distinct from the active site where glutamate binds. This binding changes the receptor’s conformation, reducing its response to glutamate and thus modulating the receptor’s activity .
Biochemical Pathways
The mGluR2 receptor is involved in various biochemical pathways in the CNS. Upon activation by glutamate, the receptor engages intracellular signaling partners, leading to various cellular events . As a NAM, this compound reduces the receptor’s response to glutamate, thereby modulating these pathways .
Pharmacokinetics
Cyclic derivatives of these compounds, such as dihydropyrazolo pyrazin-4 (5h)-ones, have shown improved plasma exposure , suggesting potential strategies for improving the bioavailability of this compound.
Result of Action
The modulation of mGluR2 receptor activity by this compound can have various effects at the molecular and cellular level. For instance, negative allosteric modulation of mGluR2 has been associated with potential therapeutic effects in various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s stability, as related compounds have been found to undergo intramolecular reactions under basic conditions . Additionally, factors such as the presence of other molecules, temperature, and the specific cellular environment can also influence the compound’s action and efficacy.
特性
IUPAC Name |
5-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-13-3-2-11(8-12(13)14(15)19)23(20,21)17-6-7-18-10(9-17)4-5-16-18/h2-5,8H,6-7,9H2,1H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLCTOBLTZYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

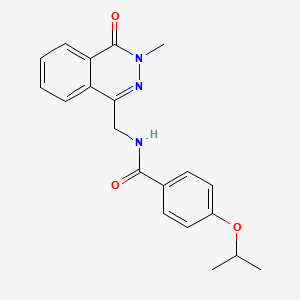
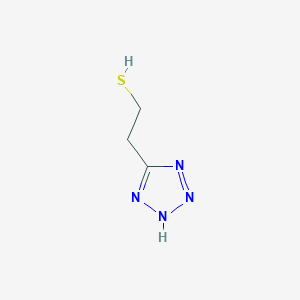


![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)

